2-phenylpyrimido[1,2-a]benzimidazol-4(3H)-one
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Overview
Description
2-Phenylpyrimido[1,2-a]benzimidazol-4(3H)-one is a heterocyclic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their wide range of biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenylpyrimido[1,2-a]benzimidazol-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with aromatic carboxylic acids in the presence of a strong dehydrating agent such as polyphosphoric acid (PPA) or polyphosphoric acid trimethylsilyl ester . The reaction is usually carried out under reflux conditions for several hours to achieve high yields.
Another method involves the use of microwave-assisted synthesis, where the reactants are heated in a microwave oven at specific irradiation power for a short duration . This method offers the advantage of reduced reaction time and improved yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Phenylpyrimido[1,2-a]benzimidazol-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogenating agents like N-bromosuccinimide (NBS).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives with altered functional groups.
Scientific Research Applications
2-Phenylpyrimido[1,2-a]benzimidazol-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound with various biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-phenylpyrimido[1,2-a]benzimidazol-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-Phenylpyrimido[1,2-a]benzimidazol-4(3H)-one can be compared with other benzimidazole derivatives, such as:
2-Phenylbenzimidazole: Known for its antiviral and antimicrobial activities.
2-(4-Aminophenyl)benzimidazole: Studied for its potential as an antitumor agent.
Properties
CAS No. |
109722-50-1 |
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Molecular Formula |
C16H11N3O |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
2-phenyl-3H-pyrimido[1,2-a]benzimidazol-4-one |
InChI |
InChI=1S/C16H11N3O/c20-15-10-13(11-6-2-1-3-7-11)18-16-17-12-8-4-5-9-14(12)19(15)16/h1-9H,10H2 |
InChI Key |
XJEYTOUHAUHFKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NC2=NC3=CC=CC=C3N2C1=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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